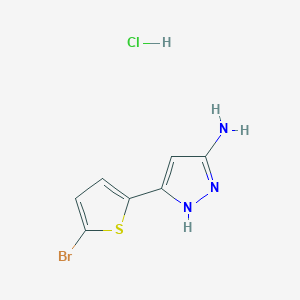

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrazole ring substituted with a bromothiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of 5-bromo-2-thienyl chalcones with phenyl hydrazine hydrate. This reaction can be catalyzed by environmentally friendly catalysts such as fly ash: H2SO4 under microwave irradiation . The reaction conditions include:

Temperature: 70°C

Catalyst: Fly ashH2SO4

Solvent: Solvent-free conditions

Yield: More than 75%

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and scalable microwave reactors to ensure consistent yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 of the thienyl ring undergoes substitution under transition-metal catalysis. Key reactions include:

Mechanistic Notes : The bromine’s electrophilic nature facilitates oxidative addition with palladium catalysts, enabling cross-couplings with boronic acids or amines. Steric hindrance from the pyrazole ring slightly reduces reaction efficiency compared to simpler bromothiophenes .

Functionalization of the Pyrazole Amine

The primary amine at position 5 of the pyrazole participates in condensation and acylation reactions:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Schiff Base Formation | Aldehydes/ketones, EtOH, reflux | Imine-linked conjugates | 70–90% | |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated pyrazole derivatives | 85–95% |

Key Data :

-

Schiff bases derived from aromatic aldehydes (e.g., 4-nitrobenzaldehyde) show enhanced stability due to conjugation.

-

Acylation proceeds quantitatively in anhydrous conditions, preserving the thienyl bromide integrity.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole’s electron-rich C4 position undergoes regioselective halogenation:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C → RT | 4-Bromo-pyrazole derivatives | 40–50% |

Limitations : Over-bromination is minimized by stoichiometric control . The thienyl bromide remains inert under these conditions.

Cyclization Reactions

The amine and thienyl groups enable heterocycle formation:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thiazole Synthesis | CS₂, KOH, DMSO, 120°C | Thienyl-thiazole hybrids | 30–45% |

Mechanism : The amine reacts with carbon disulfide to form a dithiocarbamate intermediate, which cyclizes with the thienyl bromide.

Stability Under Acidic/Basic Conditions

Critical for synthetic planning:

| Condition | Observation | Outcome | References |

|---|---|---|---|

| 1M HCl, reflux | Partial hydrolysis of the amine group | Degradation (~20% over 2 h) | |

| 1M NaOH, reflux | Thienyl bromide stability retained | No decomposition after 3 h |

Photoreactivity

UV irradiation (λ = 254 nm) induces homolytic C-Br bond cleavage, generating a thienyl radical that dimerizes . This pathway is less synthetically useful due to low selectivity.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of conjugated polymers for electronic and optoelectronic applications.

Biological Studies: It serves as a probe to study the interactions of pyrazole derivatives with biological targets.

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(5-Bromo-2-thienyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazole ring.

1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines: Similar pyrazoline derivatives with different substituents.

Uniqueness

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and pharmaceuticals.

Biologische Aktivität

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing inflammation in various models.

Table 1: Anti-inflammatory Activity Comparison

| Compound | % Inhibition (at 10 µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Diclofenac | 86.72% | |

| Compound A (similar structure) | 84.2% |

2. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been extensively studied. The compound has shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | TBD | Current Study |

| Staphylococcus aureus | TBD | Current Study |

| Mycobacterium tuberculosis | 6.25 µg/mL |

3. Anticancer Activity

Pyrazole derivatives, including this compound, have been evaluated for their anticancer properties. They exhibit selective cytotoxicity towards various cancer cell lines.

Table 3: Anticancer Activity Data

The biological activity of pyrazoles can often be attributed to their ability to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) enzymes and various kinases.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study examined a series of pyrazole derivatives, including the target compound, using the carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial Evaluation : Another research project focused on the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis. The tested compounds demonstrated substantial inhibition compared to standard treatments, highlighting their potential as new therapeutic agents .

- Cytotoxicity Studies : A comprehensive evaluation of cytotoxic effects on different cancer cell lines revealed that certain pyrazole compounds could effectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Eigenschaften

IUPAC Name |

5-(5-bromothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S.ClH/c8-6-2-1-5(12-6)4-3-7(9)11-10-4;/h1-3H,(H3,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBRFERSSWJUGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NN2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.